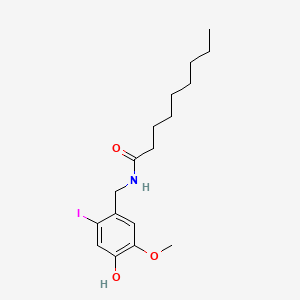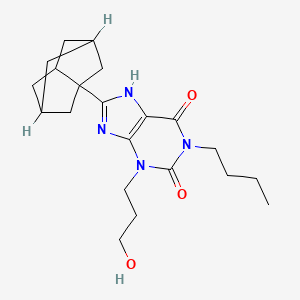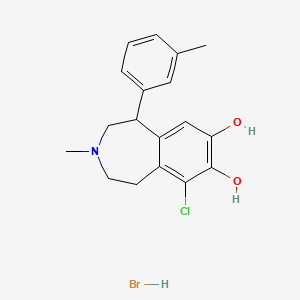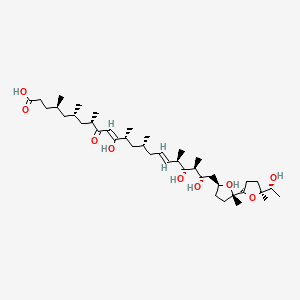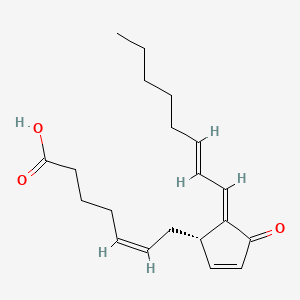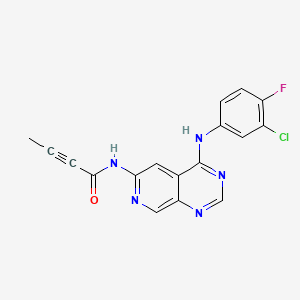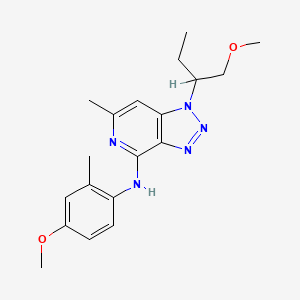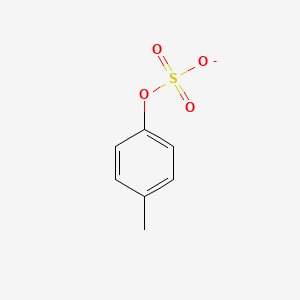
Sulfato de p-Cresol
Descripción general
Descripción
Sulfato de p-tolilo: es un compuesto orgánico derivado del tolueno, donde un grupo sulfato se une a la posición para del anillo de tolueno. Este compuesto es conocido por sus aplicaciones en síntesis orgánica y como intermedio en diversas reacciones químicas.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como reactivo en síntesis orgánica para la preparación de otros compuestos químicos.
- Actúa como intermedio en la síntesis de colorantes y fármacos .
Biología y Medicina:
- El sulfato de p-tolilo se estudia por su papel como metabolito en el cuerpo humano, particularmente en relación con la microbiota intestinal y su impacto en la enfermedad renal crónica .
Industria:
- Se utiliza en la producción de tensioactivos y detergentes.
- Se emplea en la fabricación de polímeros y resinas .
Mecanismo De Acción
Mecanismo:
- El sulfato de p-tolilo ejerce sus efectos principalmente a través de su capacidad de actuar como grupo saliente en las reacciones de sustitución nucleófila. Esta propiedad lo hace valioso en la síntesis orgánica .
Dianas Moleculares y Vías:
Análisis Bioquímico
Biochemical Properties
p-Cresol sulfate plays a crucial role in biochemical reactions, particularly in the context of chronic kidney disease. It is derived from the metabolism of tyrosine and phenylalanine in the liver. The compound interacts with various enzymes and proteins, including sulfotransferases, which catalyze the sulfation process. p-Cresol sulfate is also known to bind to serum albumin, affecting its transport and distribution in the body .
Cellular Effects
p-Cresol sulfate has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, p-Cresol sulfate has been shown to increase the migration and proliferation of vascular smooth muscle cells, contributing to the development of atherosclerosis. Additionally, it can induce oxidative stress and inflammation in endothelial cells, leading to endothelial dysfunction .
Molecular Mechanism
The molecular mechanism of p-Cresol sulfate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. p-Cresol sulfate binds to serum albumin, which affects its distribution and bioavailability. It also inhibits the activity of certain enzymes, such as endothelial nitric oxide synthase, leading to reduced nitric oxide production and impaired vascular function. Furthermore, p-Cresol sulfate can activate pro-inflammatory pathways, resulting in increased expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Cresol sulfate can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to p-Cresol sulfate has been shown to have detrimental effects on cellular function, including increased oxidative stress and inflammation. In vitro and in vivo studies have demonstrated that prolonged exposure to p-Cresol sulfate can lead to chronic inflammation and tissue damage .
Dosage Effects in Animal Models
The effects of p-Cresol sulfate vary with different dosages in animal models. At low doses, p-Cresol sulfate may have minimal effects, but at higher doses, it can induce toxic and adverse effects. For example, high doses of p-Cresol sulfate have been shown to increase the area of aortic atherosclerotic plaques in nephrectomized mice. Additionally, high doses can lead to increased oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
p-Cresol sulfate is involved in several metabolic pathways, primarily related to the metabolism of tyrosine and phenylalanine. The compound is formed through the action of sulfotransferases, which catalyze the transfer of a sulfate group to p-Cresol. p-Cresol sulfate can also affect metabolic flux and metabolite levels, particularly in the context of chronic kidney disease, where its accumulation can lead to metabolic imbalances .
Transport and Distribution
p-Cresol sulfate is transported and distributed within cells and tissues through its interaction with serum albumin. The binding of p-Cresol sulfate to albumin affects its bioavailability and distribution in the body. Additionally, p-Cresol sulfate can interact with various transporters and binding proteins, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of p-Cresol sulfate is primarily influenced by its binding to serum albumin and other transport proteins. This binding directs p-Cresol sulfate to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as oxidative stress and inflammation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
Síntesis de Laboratorio: El sulfato de p-tolilo se puede sintetizar haciendo reaccionar cloruro de p-toluensulfonilo con una base como el hidróxido de potasio.
Producción Industrial: Industrialmente, el sulfato de p-tolilo se produce mediante la sulfonación del tolueno utilizando trióxido de azufre u oleum, seguido de neutralización con una base como el hidróxido de potasio.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El sulfato de p-tolilo puede sufrir reacciones de oxidación para formar ácidos sulfónicos o sulfonatos.
Reducción: La reducción del sulfato de p-tolilo puede llevar a la formación de derivados del tolueno.
Sustitución: Puede participar en reacciones de sustitución nucleófila donde el grupo sulfato es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las bases como el hidróxido de sodio o el hidróxido de potasio se utilizan comúnmente en las reacciones de sustitución.
Productos Principales:
Oxidación: Ácidos sulfónicos o sulfonatos.
Reducción: Derivados del tolueno.
Sustitución: Diversos toluenos sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos Similares:
Ácido p-toluensulfónico: Similar en estructura pero difiere en sus propiedades ácidas y aplicaciones.
Sulfato de p-cresol: Otro derivado de sulfato del tolueno, conocido por su papel como toxina urémica.
Singularidad:
Propiedades
IUPAC Name |
(4-methylphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404921 | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-58-7 | |
| Record name | p-Cresol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CRESOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-cresyl sulfate interact with cells and tissues?
A1: p-Cresyl sulfate can directly bind to and activate the epidermal growth factor receptor (EGFR) in renal cells. [] This interaction triggers downstream signaling pathways, ultimately leading to increased expression of matrix metalloproteinases 2 and 9. [] This process contributes to kidney tissue remodeling and potential damage. []
Q2: What is the impact of p-cresyl sulfate on endothelial cells?
A2: Research indicates p-cresyl sulfate induces the shedding of endothelial microparticles from human umbilical vein endothelial cells. [] This effect is mediated through Rho kinase activation and contributes to endothelial dysfunction, a key factor in cardiovascular disease. []
Q3: Does p-cresyl sulfate affect mitochondrial function?
A3: Yes, both in vitro and in vivo studies demonstrate that p-cresyl sulfate impairs mitochondrial dynamics and function. [] It promotes mitochondrial fission, reduces mitochondrial mass through autophagy activation, and disrupts aerobic and anaerobic metabolism. [] These effects contribute to cellular damage and disease progression.
Q4: What is the molecular formula and weight of p-cresyl sulfate?
A4: p-Cresyl sulfate has the molecular formula C7H8O4S and a molecular weight of 188.2 g/mol. []
Q5: How can p-cresyl sulfate be unambiguously characterized?
A5: Mass spectrometry, while useful, cannot differentiate p-cresyl sulfate from its structural isomer, 2-hydroxy-5-methylbenzenesulfonic acid. [] Unambiguous characterization requires a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and biomimetic synthesis. []
A5: The provided research articles do not delve into the material compatibility and stability or catalytic properties of p-cresyl sulfate. These areas might require further investigation.
A5: The provided research articles do not cover computational chemistry modeling or structure-activity relationship studies on p-cresyl sulfate. Further research is needed in these areas.
A5: The provided research articles primarily focus on the biological effects and clinical implications of p-cresyl sulfate. Information on its stability, formulation, SHE regulations, or comprehensive pharmacokinetic and pharmacodynamic properties is limited and requires further investigation.
Q6: What models are used to study p-cresyl sulfate's effects?
A9: In vitro studies utilize cultured human proximal renal tubular cells and human umbilical vein endothelial cells to investigate the direct effects of p-cresyl sulfate on cellular function. [, ] Animal models, such as adenine-induced renal failure mice, are employed to understand the systemic effects of p-cresyl sulfate and potential therapeutic interventions. []
A6: The provided research articles do not discuss any resistance mechanisms or cross-resistance related to p-cresyl sulfate. This area might require further exploration.
Q7: Is p-cresyl sulfate toxic? What are the potential long-term effects?
A11: While not a drug, p-cresyl sulfate, as a uremic toxin, exhibits toxicological effects. It contributes to oxidative stress, depletes glutathione levels, and promotes necrosis in liver cells (HepaRG). [] In CKD patients, elevated p-cresyl sulfate levels are associated with increased risks of cardiovascular events, kidney disease progression, and all-cause mortality. [, , ] Long-term exposure potentially exacerbates these conditions.
A7: The provided research articles mainly focus on understanding the biological effects of p-cresyl sulfate and its clinical implications in CKD. There's limited information regarding specific drug delivery and targeting strategies or the use of p-cresyl sulfate as a biomarker or diagnostic tool.
Q8: How is p-cresyl sulfate measured in biological samples?
A13: Several methods are used to quantify p-cresyl sulfate in biological samples like serum and urine. These include high-performance liquid chromatography (HPLC), [, , , ], liquid chromatography-mass spectrometry (LC-MS/MS), [, , ], and enzyme immunoassay. [] The choice of method depends on factors like sensitivity, specificity, and availability.
A8: The provided research articles focus on p-cresyl sulfate's role as a uremic toxin, primarily investigating its production, accumulation, and biological effects. There's limited discussion regarding the analytical method validation, quality control, immunogenicity, drug interactions, or biocompatibility of p-cresyl sulfate.
A8: The provided articles concentrate on understanding the biological and clinical significance of p-cresyl sulfate in CKD. Information on alternatives, recycling, waste management, or specific research infrastructure related to p-cresyl sulfate is not extensively discussed.
Q9: What is the historical context of p-cresyl sulfate research?
A16: Research on p-cresyl sulfate began with the recognition of its accumulation in patients with chronic kidney disease. [] Early studies identified it as a protein-bound uremic retention solute originating from intestinal bacterial protein fermentation. [, ] Over time, research expanded to explore its association with cardiovascular complications, [, , ], CKD progression, [, ] and other adverse outcomes. [, ]
Q10: How has p-cresyl sulfate research fostered cross-disciplinary collaborations?
A17: The study of p-cresyl sulfate necessitates a multidisciplinary approach involving nephrologists, cardiologists, microbiologists, and analytical chemists. This collaborative effort has deepened the understanding of the gut-kidney axis and its implications in CKD. [, , ]
Q11: Are there any pharmacological interventions that target p-cresyl sulfate?
A20: While not directly targeting p-cresyl sulfate, the oral adsorbent AST-120 has been shown to reduce both total and free forms of p-cresyl sulfate in chronic dialysis patients. [] Additionally, canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduced plasma p-cresyl sulfate levels in a CKD mouse model, possibly by altering the intestinal microbiota composition and promoting bacterial carbohydrate fermentation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


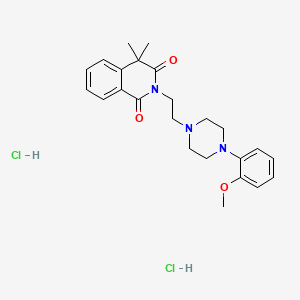
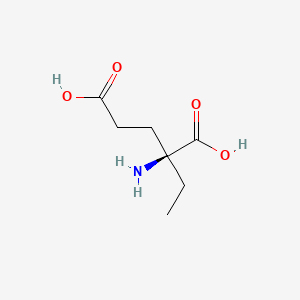
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B1663685.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
